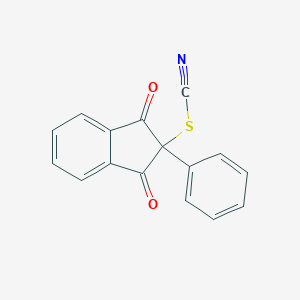
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is an organic compound that belongs to the class of indane-1,3-dione derivatives This compound is characterized by the presence of a phenyl group, a thiocyanate group, and two keto groups attached to an indane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate typically involves the thiocyanation of indane-1,3-dione derivatives. One common method is the reaction of indane-1,3-dione with phenyl isothiocyanate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Electrophilic Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted indane-1,3-dione derivatives.
Electrophilic Substitution: Formation of nitrated or halogenated indane-1,3-dione derivatives.
Reduction: Formation of hydroxylated indane-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and keto groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the phenyl and thiocyanate groups.
Phenyl isothiocyanate: Contains the thiocyanate group but lacks the indane-1,3-dione scaffold.
2-Phenylindane-1,3-dione: Similar structure but without the thiocyanate group.
Uniqueness
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is unique due to the presence of both the phenyl and thiocyanate groups attached to the indane-1,3-dione scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H9NO2S |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
(1,3-dioxo-2-phenylinden-2-yl) thiocyanate |
InChI |
InChI=1S/C16H9NO2S/c17-10-20-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H |
InChI-Schlüssel |
UPWVPSNHRRCUBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















